molecular formula C21H21N3O B10971123 [6,8-Dimethyl-2-(pyridin-2-yl)quinolin-4-yl](pyrrolidin-1-yl)methanone

[6,8-Dimethyl-2-(pyridin-2-yl)quinolin-4-yl](pyrrolidin-1-yl)methanone

Cat. No.: B10971123
M. Wt: 331.4 g/mol
InChI Key: DUOGOCMTCVNNMH-UHFFFAOYSA-N
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Description

6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring system substituted with pyridyl and pyrrolidinyl groups, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridyl ketones with 6,8-dimethylquinoline under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyridyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like amines, alcohols, under basic or acidic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced pyridyl derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals

Biology: In biological research, the compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.

Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are explored for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, the compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 6,8-DIMETHYL-2-(2-PYRIDYL)-4-QUINOLYLMETHANONE stands out due to its unique substitution pattern on the quinoline ring, which imparts distinct chemical and physical properties. This makes it a versatile compound with diverse applications in various scientific fields.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(6,8-dimethyl-2-pyridin-2-ylquinolin-4-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H21N3O/c1-14-11-15(2)20-16(12-14)17(21(25)24-9-5-6-10-24)13-19(23-20)18-7-3-4-8-22-18/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3

InChI Key

DUOGOCMTCVNNMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)N4CCCC4)C

Origin of Product

United States

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